![molecular formula C19H17FN2O2S B2654173 4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 900000-29-5](/img/structure/B2654173.png)
4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that includes several functional groups and structural components, such as a fluorophenyl group, a furan ring, and a cyclopenta[d]pyrimidin-2-one moiety . These components are common in many bioactive compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorophenyl group, a furan ring, and a cyclopenta[d]pyrimidin-2-one moiety would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the furan ring might participate in reactions typical of aromatic ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the nature of its functional groups. These properties might include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Quantum Chemical Characterization
Research into pyrimidine compounds, including derivatives similar to the specified compound, often focuses on their molecular characteristics and interactions. For instance, a study by Traoré et al. (2017) investigated the hydrogen bonding sites in pyrimidine derivatives using quantum chemistry methods, highlighting the importance of pyrimidine nuclei in hydrogen bonding interactions, which could imply potential applications in molecular recognition and design of materials with specific interaction capabilities (Traoré et al., 2017).
Synthesis and Antimicrobial Activity
Compounds structurally related to the specified molecule have been synthesized and evaluated for antimicrobial activity. A study by Ravindra et al. (2008) on the synthesis of naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones demonstrated the potential antimicrobial applications of such compounds, suggesting that similar pyrimidine derivatives could be explored for their antimicrobial properties (Ravindra et al., 2008).
Molecular Docking and Drug Design
The molecular structure and interaction analysis of pyrimidine derivatives, including docking studies, provide insight into their potential as therapeutic agents. For example, research by Mary et al. (2020) on a novel anti-COVID-19 molecule featuring a pyrimidine ring highlighted the utility of such compounds in drug design and antiviral research. The study detailed the molecule's interaction with SARS-CoV-2 proteins, underscoring the relevance of pyrimidine derivatives in the development of antiviral drugs (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific toxicity data for this compound, it’s difficult to assess its safety and hazards.
Future Directions
properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-14-8-6-13(7-9-14)12-25-18-16-4-1-5-17(16)22(19(23)21-18)11-15-3-2-10-24-15/h2-3,6-10H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGUMSUBBVJOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)F)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

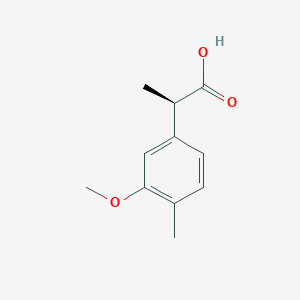
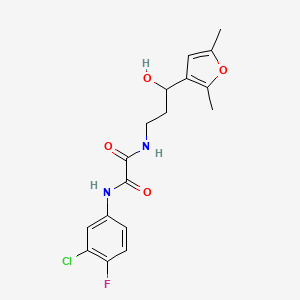


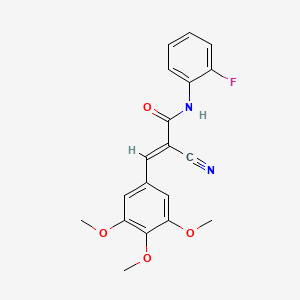
![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)
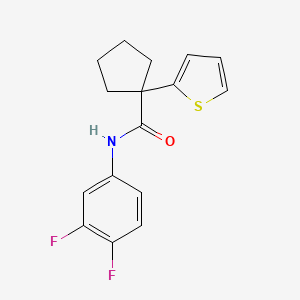
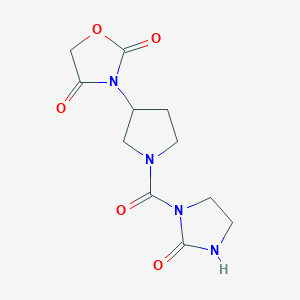
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)
![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
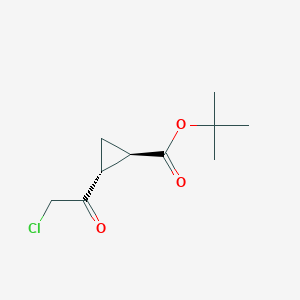
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)
![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)
![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)